molecular formula C22H19BrN4S B10947326 1-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-naphthalen-1-ylthiourea

1-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-naphthalen-1-ylthiourea

Cat. No.: B10947326
M. Wt: 451.4 g/mol
InChI Key: XMGKJZMXVWSNTP-UHFFFAOYSA-N
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Description

N-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-N’-(1-NAPHTHYL)THIOUREA is a complex organic compound that features a combination of bromine, methylbenzyl, pyrazole, naphthyl, and thiourea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-N’-(1-NAPHTHYL)THIOUREA typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-1-(4-methylbenzyl)-1H-pyrazole with 1-naphthyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-N’-(1-NAPHTHYL)THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyl oxides, while reduction could produce various reduced thiourea derivatives.

Scientific Research Applications

N-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-N’-(1-NAPHTHYL)THIOUREA has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-N’-(1-NAPHTHYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-methylbenzylamine: A related compound with similar structural features but different functional groups.

    1-Naphthyl isothiocyanate: Shares the naphthyl and thiourea groups but lacks the pyrazole and bromine components.

Uniqueness

N-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-N’-(1-NAPHTHYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.

Properties

Molecular Formula

C22H19BrN4S

Molecular Weight

451.4 g/mol

IUPAC Name

1-[4-bromo-1-[(4-methylphenyl)methyl]pyrazol-3-yl]-3-naphthalen-1-ylthiourea

InChI

InChI=1S/C22H19BrN4S/c1-15-9-11-16(12-10-15)13-27-14-19(23)21(26-27)25-22(28)24-20-8-4-6-17-5-2-3-7-18(17)20/h2-12,14H,13H2,1H3,(H2,24,25,26,28)

InChI Key

XMGKJZMXVWSNTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)NC(=S)NC3=CC=CC4=CC=CC=C43)Br

Origin of Product

United States

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